molecular formula C15H24 B1617493 1,5,9-Trimethylcyclododeca-1,5,9-triene CAS No. 21064-19-7

1,5,9-Trimethylcyclododeca-1,5,9-triene

Cat. No.: B1617493
CAS No.: 21064-19-7
M. Wt: 204.35 g/mol
InChI Key: XOTMHDVYZZBKEJ-PEFAHGPYSA-N
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Description

1,5,9-Trimethylcyclododeca-1,5,9-triene is an organic compound with the molecular formula C15H24. It is a cyclic triene, meaning it contains three double bonds within a twelve-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,9-Trimethylcyclododeca-1,5,9-triene can be synthesized through the cyclization of appropriate precursors under specific reaction conditions. One common method involves the trimerization of butadiene in the presence of catalysts such as titanium tetrachloride and ethylaluminum sesquichloride . This reaction typically requires controlled temperatures and pressures to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale trimerization processes. Companies like BASF have developed efficient methods to produce this compound, ensuring high purity and consistent quality . The production process may also involve purification steps such as distillation to remove impurities and byproducts.

Chemical Reactions Analysis

Types of Reactions

1,5,9-Trimethylcyclododeca-1,5,9-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Cyclododecanone and other ketones.

    Reduction: Saturated cyclic hydrocarbons.

    Substitution: Halogenated derivatives and other substituted cyclic compounds.

Scientific Research Applications

1,5,9-Trimethylcyclododeca-1,5,9-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5,9-Trimethylcyclododeca-1,5,9-triene involves its ability to undergo various chemical transformations. The compound’s double bonds allow it to participate in addition and substitution reactions, making it a versatile intermediate in organic synthesis. Its molecular structure enables interactions with specific enzymes and receptors, which can be exploited in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,9-Trimethylcyclododeca-1,5,9-triene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

21064-19-7

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1Z,5Z,9Z)-1,5,9-trimethylcyclododeca-1,5,9-triene

InChI

InChI=1S/C15H24/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h7,10-11H,4-6,8-9,12H2,1-3H3/b13-7-,14-11-,15-10-

InChI Key

XOTMHDVYZZBKEJ-PEFAHGPYSA-N

Isomeric SMILES

C/C/1=C/CC/C(=C\CC/C(=C\CC1)/C)/C

SMILES

CC1=CCCC(=CCCC(=CCC1)C)C

Canonical SMILES

CC1=CCCC(=CCCC(=CCC1)C)C

21064-19-7

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5,9-Trimethylcyclododeca-1,5,9-triene
Reactant of Route 2
1,5,9-Trimethylcyclododeca-1,5,9-triene
Reactant of Route 3
1,5,9-Trimethylcyclododeca-1,5,9-triene
Reactant of Route 4
1,5,9-Trimethylcyclododeca-1,5,9-triene
Reactant of Route 5
1,5,9-Trimethylcyclododeca-1,5,9-triene
Reactant of Route 6
1,5,9-Trimethylcyclododeca-1,5,9-triene

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